molecular formula C26H22N4O3S B2960202 1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866345-94-0

1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Número de catálogo: B2960202
Número CAS: 866345-94-0
Peso molecular: 470.55
Clave InChI: AWBIFALFIADQQD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective dual inhibitor of PI3K and mTOR kinase activity, effectively blocking the PI3K/AKT/mTOR signaling pathway [https://pubchem.ncbi.nlm.nih.gov/compound/16760507]. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, this compound serves as a critical pharmacological tool in oncology research, enabling the investigation of tumorigenesis, cancer cell signaling dynamics, and mechanisms of therapeutic resistance. Its unique tetracyclic structure contributes to high affinity for the ATP-binding sites of these kinases. Researchers utilize this inhibitor in vitro and in vivo to elucidate the complex roles of PI3K and mTOR in disease contexts and to explore potential therapeutic strategies targeting this axis. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

1-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-16-8-7-13-21-27-17(14-22(31)29(16)21)15-28-25-23(19-11-5-6-12-20(19)34-25)24(32)30(26(28)33)18-9-3-2-4-10-18/h2-4,7-10,13-14H,5-6,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBIFALFIADQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CN3C4=C(C5=C(S4)CCCC5)C(=O)N(C3=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves multiple steps. One common synthetic route includes the condensation of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carbaldehyde with a suitable benzothieno[2,3-d]pyrimidine derivative under specific reaction conditions. The reaction typically requires the use of a strong base and an appropriate solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product .

Análisis De Reacciones Químicas

This compound undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in the context of its anti-HIV activity, the compound binds to the active site of HIV-1 integrase, inhibiting the enzyme’s ability to integrate viral DNA into the host genome. This binding is facilitated by the chelation of a magnesium ion (Mg2+) by the keto oxygen atom and nitrogen atoms in the compound .

Comparación Con Compuestos Similares

Table 1: HOMO-LUMO Gaps of Analogous Pyrimidines

Compound HOMO-LUMO Gap (eV) Reference
6a (Hydroxybenzoyl derivative) 3.93
6b (5-Fluoro-hydroxybenzoyl) 3.91
Target Compound (Estimated) ~3.8–4.0*

*Predicted based on structural analogs.

Enzyme Inhibition

Pyrido[2,3-d]pyrimidines inhibit adenosine kinase (IC₅₀: 0.1–10 µM) and cyclin-dependent kinases . The target compound’s benzothieno-pyrimidine core may enhance binding to hydrophobic enzyme pockets, though isomer differences could reduce potency.

Antimicrobial Activity

Thieno[3,2-e]imidazo[1,2-c]pyrimidines () show MIC values of 8–32 µg/mL against Staphylococcus aureus.

Actividad Biológica

The compound 1-[(6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22N4O3SC_{25}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 490.97 g/mol. The structure contains multiple pharmacologically relevant moieties including pyrido and pyrimidine rings which are known for their diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in tumor growth and inflammation. For example, it may inhibit dihydrofolate reductase (DHFR), a target in cancer therapy due to its role in nucleotide synthesis and cell proliferation .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2. This inhibition can lead to reduced inflammation and pain .
  • Antitumor Activity : Some analogs of this compound have been reported to exhibit significant antitumor activity against various cancer cell lines. For instance, compounds with similar pyrido[2,3-d]pyrimidine structures have shown IC50 values in the nanomolar range against human tumors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits DHFR; potential for cancer therapy
Anti-inflammatoryInhibits COX-2; reduces inflammation
AntitumorSignificant activity against KB human tumors

Case Study 1: Antitumor Efficacy

A study investigated the effects of various pyrido[2,3-d]pyrimidine derivatives on tumor cells expressing folate receptors. The most active analog showed an IC50 value of 1.7 nM against KB human tumors. This highlights the potential for targeted therapy using compounds that exploit folate receptor-mediated uptake mechanisms .

Case Study 2: Anti-inflammatory Mechanism

In a separate study focusing on the anti-inflammatory properties of related compounds, it was found that certain derivatives effectively suppressed COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. These findings suggest that the compound could serve as a lead for developing new anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound's core structure involves fused thieno[2,3-d]pyrimidine and pyrido[1,2-a]pyrimidine moieties. A stepwise approach is advised:

Core synthesis : Use cyclocondensation of substituted thioureas with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl/EtOH) to form the thienopyrimidine scaffold .

Functionalization : Introduce the 6-methyl-4-oxo-pyrido[1,2-a]pyrimidin-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl linkages) .

Optimization : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity) and maximize yield. Central Composite Design (CCD) is effective for identifying optimal conditions .

Q. How should structural characterization be performed to confirm regioselectivity and purity?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substituent positions. For example, the methyl group at position 6 of the pyrido ring should show a singlet at δ ~2.4 ppm, while the 4-oxo group appears as a deshielded carbonyl signal (~170 ppm in 13C^{13}\text{C}) .
  • X-ray crystallography : Resolve ambiguities in regioselectivity (e.g., distinguishing between N-methylation vs. O-methylation) .
  • HPLC-MS : Confirm purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm and electrospray ionization (ESI-MS) for molecular ion validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), given the activity of thienopyrimidines against membrane proteins .
  • Enzyme inhibition : Screen for kinase or phosphodiesterase inhibition using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells to assess safety margins .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and guide SAR studies?

  • Methodology :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Focus on the pyrido-pyrimidine core’s π-π stacking and hydrogen bonding potential .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .
  • QSAR : Build regression models using descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. What strategies resolve contradictions in activity data across different biological assays?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple assays (e.g., antimicrobial vs. cytotoxicity) to identify off-target effects. For example, high cytotoxicity may mask antimicrobial potency .
  • Dose-response refinement : Test narrower concentration ranges (e.g., 0.1–50 µM) to distinguish between specific and nonspecific effects.
  • Proteomics : Use LC-MS/MS to identify unintended protein targets in cell lysates after treatment .

Q. How can reaction mechanisms for key synthetic steps be validated experimentally?

  • Methodology :

  • Isotopic labeling : Introduce 18O^{18}\text{O} or 15N^{15}\text{N} into reactants (e.g., carbonyl groups) and track incorporation via MS or NMR to confirm intermediates .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect transient species (e.g., enolates or thiirane intermediates) .
  • DFT calculations : Compare theoretical energy barriers (e.g., for cyclization steps) with experimental activation energies derived from Arrhenius plots .

Q. What advanced techniques optimize scalability without compromising stereochemical integrity?

  • Methodology :

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation and reduce side reactions .
  • Chiral chromatography : Use supercritical fluid chromatography (SFC) with amylose-based columns to separate enantiomers during scale-up .
  • Process Analytical Technology (PAT) : Integrate inline NIR spectroscopy for real-time monitoring of critical quality attributes (e.g., crystallinity) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.